N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide typically involves the reaction of 4-fluoro-3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-fluoro-3-nitroaniline+2-methylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: N-(4-amino-3-fluorophenyl)-2-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial or anticancer properties.
Materials Science: The compound can be utilized in the functionalization of polymer surfaces for bioconjugation and immobilization of biomolecules.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains a chloro group in addition to the fluoro and nitro groups.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c1-6(2)10(14)12-7-3-4-8(11)9(5-7)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFSBIUYDCXFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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